molecular formula C8H10N2O2 B1207776 Pyridin-3-yl dimethylcarbamate CAS No. 51581-32-9

Pyridin-3-yl dimethylcarbamate

Cat. No.: B1207776
CAS No.: 51581-32-9
M. Wt: 166.18 g/mol
InChI Key: VZELUFSMNDBCBO-UHFFFAOYSA-N
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Description

Pyridin-3-yl dimethylcarbamate (CAS 51581-32-9) is a fully characterized chemical compound that serves as a primary pharmacopoeial reference standard for the Active Pharmaceutical Ingredient (API) Pyridostigmine Bromide . This compound, also known as Norpyridostigmine, is officially designated as Pyridostigmine Impurity A and is critical for Analytical Method Development (AMD), Validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . Its use ensures regulatory compliance and provides traceability against pharmacopoeial standards such as those from the USP and EP . From a chemical structure perspective, this compound is a carbamate derivative of pyridine, with a molecular formula of C 8 H 10 N 2 O 2 and a molecular weight of 166.18 g/mol . The canonical SMILES representation is CN(C)C(=O)OC1=CN=CC=C1 . As a member of the carbamate family, a class known for cholinesterase inhibition, it is also of interest in fundamental medicinal chemistry research for structure-activity relationship (SAR) studies . In early-stage research, carbamates like this one have been explored in the context of neuronal nicotinic acetylcholine receptors (nAChRs), which are important drug targets for neurological disorders . Please note: This product is intended for analytical and research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. All provided information is for informational purposes only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-yl N,N-dimethylcarbamate
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InChI

InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VZELUFSMNDBCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10199535
Record name Norpyridostigmine
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Molecular Weight

166.18 g/mol
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CAS No.

51581-32-9
Record name Norpyridostigmine
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Record name 3-pyridyl dimethylcarbamate
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Synthetic Methodologies and Chemical Transformations of Pyridin 3 Yl Dimethylcarbamate and Its Analogs

Established Synthetic Methodologies

The synthesis of pyridin-3-yl dimethylcarbamate (B8479999) and its analogs relies on well-established chemical principles, primarily involving the formation of the carbamate (B1207046) linkage from pyridine-based precursors. These methods offer robust and versatile pathways to this important class of compounds.

Pyridine-Derived Precursors

The most common and direct precursor for the synthesis of pyridin-3-yl dimethylcarbamate is 3-hydroxypyridine (B118123). This commercially available starting material provides the necessary pyridyl scaffold and a hydroxyl group that is readily converted to the carbamate functionality. The synthesis typically involves the condensation of 3-hydroxypyridine with a suitable carbamoylating agent. chemicalbook.commcbiotec.com

In addition to 3-hydroxypyridine, other pyridine (B92270) derivatives can be modified to introduce the dimethylcarbamate group. This can involve substitution reactions on appropriately functionalized pyridine rings. smolecule.com

Carbamate Formation Reactions

The key step in the synthesis of this compound is the formation of the carbamate ester. The most widely employed method is the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride. chemicalbook.commcbiotec.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium hydroxide (B78521), which deprotonates the hydroxyl group of 3-hydroxypyridine, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This process results in the formation of the desired carbamate linkage.

Alternative reagents for carbamate formation have also been explored. For instance, di(2-pyridyl) carbonate can react with various alcohols to form mixed carbonates, which are then efficiently converted into a range of carbamates under mild conditions. nih.gov

Table 1: Common Reagents and Conditions for Carbamate Formation

PrecursorReagentBaseSolventTypical Conditions
3-HydroxypyridineDimethylcarbamoyl chlorideTriethylamine or Potassium HydroxideDichloromethane or TetrahydrofuranRoom temperature, 6-12 hours
AlcoholDi(2-pyridyl) carbonateTriethylamineDichloromethane0°C to 23°C

Innovative Organic Synthesis Approaches

Modern organic synthesis has introduced more sophisticated and efficient methods for preparing this compound and its analogs. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a streamlined approach to the target molecule. smolecule.com This strategy improves efficiency by reducing the need for intermediate purification steps.

Furthermore, the synthesis of novel, optically active 4-(N,N-dimethylamino)pyridine carbamate derivatives has been achieved with high yields using various linear diamines as starting materials to produce dimeric compounds. arkat-usa.org

Advanced Synthetic Strategies and Derivatization

Beyond the fundamental synthesis of the parent compound, advanced strategies allow for the functionalization and diversification of the this compound scaffold. These methods are crucial for creating a wide range of analogs with tailored properties.

Directed Metalation Group Chemistry in Pyridine Scaffold Functionalization

The carbamate group, particularly the O-carbamate, is a powerful directed metalation group (DMG) in organic synthesis. acs.orgnih.gov This property is exploited in a strategy known as directed ortho-metalation (DoM). In this process, the carbamate group directs a strong base, typically an organolithium reagent, to deprotonate the pyridine ring at the position ortho (adjacent) to the carbamate. nih.govacs.orgunilag.edu.ng This generates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of functional groups onto the pyridine ring with high regioselectivity. nih.govacs.org

The strength of the O-carbamate as a DMG allows for the synthesis of polysubstituted pyridines that would be difficult to access through other methods. acs.org The use of silyl (B83357) groups as temporary blocking groups can also be employed to direct the metalation to other positions on the pyridine ring. acs.org

Table 2: Examples of Electrophiles Used in DoM of Pyridyl Carbamates

ElectrophileIntroduced Functional Group
Iodine (I₂)Iodo
Trimethyltin chloride (Me₃SnCl)Trimethylstannyl
Aldehydes/KetonesHydroxyalkyl
Carbon dioxide (CO₂)Carboxylic acid

Rearrangement Reactions for Carbamate Scaffolds (e.g., Curtius Rearrangement)

Rearrangement reactions provide another powerful tool for modifying carbamate scaffolds. The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govnih.gov This isocyanate can then be trapped with various nucleophiles to form amines, ureas, or urethanes. nih.govnih.gov

In the context of pyridine-containing molecules, the Curtius rearrangement has been used to introduce amino groups onto the pyridine ring. nih.govnih.gov For example, a pyridine carboxylic acid can be converted to its corresponding acyl azide, which then undergoes the Curtius rearrangement to form a pyridyl isocyanate. This intermediate can be hydrolyzed to yield an aminopyridine. nih.gov This strategy has been applied in the synthesis of various complex molecules, including natural products. nih.gov

Another relevant rearrangement is the anionic ortho-Fries rearrangement, where an O-aryl carbamate rearranges to a 2-hydroxybenzamide upon treatment with a strong base. unilag.edu.ng This reaction provides a route to functionalized salicylamide (B354443) derivatives.

Hybrid Compound Synthesis and Design for Multi-Target Approaches

The development of hybrid compounds, which integrate multiple pharmacophores into a single molecule, is a leading strategy in modern drug design to address complex diseases with multi-faceted pathologies, such as Alzheimer's disease. The carbamate moiety, particularly as seen in this compound and its analogs, is a key functional group in the design of multi-target-directed ligands (MTDLs).

Researchers have successfully designed and synthesized new series of pyrimidine (B1678525) and pyridine derivatives that feature a carbamate group. nih.gov The strategy involves connecting a 2-amino-pyridine or pyrimidine moiety to various aromatic groups via a linker that contains an amide or carbamic group. nih.gov The rationale for including the carbamate group is to increase the structural rigidity of the linker and to provide hydrogen bonding capabilities, which can enhance interaction with and orientation within the active sites of target enzymes. nih.gov In one such study, pyridine carbamate derivatives were synthesized and evaluated as multifunctional agents, demonstrating inhibitory activity against cholinesterases (AChE and BChE), anti-aggregating effects on Aβ₄₂ and tau proteins, and the ability to chelate metal ions like Cu²⁺ and Fe³⁺. nih.gov

Another prominent example is the creation of rivastigmine-INDY hybrids. nih.gov Rivastigmine is a known dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and its activity is attributed to its carbamate functional group. nih.gov In this approach, the carbamate portion is installed onto analogs of INDY, a known inhibitor of kinases like DYRK1A and CLK1. nih.gov This creates a hybrid molecule designed to simultaneously restore cholinergic balance and prevent the formation of neurofibrillary tangles, two key pathological events in Alzheimer's disease. nih.gov The synthesis involves treating a phenolic precursor with N,N-dimethylcarbamoyl chloride to install the critical carbamate moiety, yielding potent dual-target inhibitors. nih.gov

The following table summarizes the design strategies for these multi-target hybrid compounds.

Hybrid Compound Class Molecular Scaffolds Target(s) Role of Carbamate Moiety
Pyridine-Carbamate Hybrids2-amino-pyridine connected to aromatic groups via a carbamate linker. nih.govAChE, BChE, Aβ₄₂ aggregation, tau aggregation, Metal Ions (Cu²⁺, Fe³⁺). nih.govProvides structural rigidity and hydrogen bonding to enhance enzyme inhibition and chelation. nih.gov
Rivastigmine-INDY HybridsINDY (benzothiazole core) scaffold with an appended carbamate group. nih.govBuChE, AChE, DYRK1A kinase, CLK1 kinase. nih.govActs as the pharmacophore for cholinesterase inhibition, mimicking the active portion of rivastigmine. nih.gov

Chemical Reactivity and Transformation Pathways

The chemical behavior of this compound is dictated by the interplay between the aromatic pyridine ring and the ester-like carbamate group. This structure allows for several distinct transformation pathways.

Hydrolysis Mechanisms

The carbamate group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond. This process can occur in aqueous environments and may be catalyzed by either acid or base. smolecule.comsmolecule.com Under hydrolytic conditions, the compound decomposes into 3-hydroxypyridine and dimethylcarbamic acid. smolecule.com The latter is unstable and typically decomposes further into dimethylamine (B145610) and carbon dioxide.

Kinetic studies on analogous aryl carbamates suggest that the hydrolysis mechanism can vary with pH. researchgate.net At neutral to acidic pH (up to pH 4), the reaction may proceed through a bimolecular attack of water on the N-protonated substrate. researchgate.net At higher pH values, the hydrolysis is consistent with a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide ion acts as the nucleophile attacking the carbonyl carbon of the carbamate. researchgate.net Pyridine bases themselves can act as nucleophilic catalysts in the hydrolysis of similar aryl esters. researchgate.net The decomposition of pyridostigmine (B86062) bromide, a related pharmaceutical, also highlights that its impurities and degradation products, including this compound, are formed through such hydrolytic pathways. researchgate.net

Condition Reactants Primary Products Mechanism
Aqueous (Acidic/Basic)This compound, Water3-Hydroxypyridine, Dimethylcarbamic AcidBAc2 Mechanism; Nucleophilic attack by H₂O or OH⁻ smolecule.comresearchgate.net

Esterification Reactions

While this compound is itself an ester, the principles of esterification are central to its synthesis and the creation of its analogs. The standard synthesis involves an esterification-like reaction where 3-hydroxypyridine is condensed with dimethylcarbamoyl chloride in the presence of a base.

Furthermore, related pyridine derivatives can undergo various esterification reactions to yield structurally diverse compounds. A notable example is the synthesis of novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one (B13086763) oxime esters. sioc-journal.cn This multi-step synthesis begins with a pyridine derivative and proceeds through oximation followed by an esterification step. sioc-journal.cn In the final esterification stage, the oxime intermediate is treated with a substituted benzoic acid to form the corresponding oxime ester. sioc-journal.cn This process highlights a versatile pathway for creating complex ester analogs from simpler pyridine-containing precursors.

The table below details examples of such synthesized pyridine oxime esters.

Starting Oxime Esterifying Agent Product Yield (%)
3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime4-Bromobenzoic acidO-(4-bromobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oximeNot specified
3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime4-Chlorobenzoic acidO-(4-chlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oximeNot specified
3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime3,4-Dichlorobenzoic acidO-(3,4-dichlorobenzoyl)-3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oximeNot specified

Nucleophilic Substitution Processes

This compound can participate in nucleophilic substitution reactions at two primary sites: the carbonyl carbon of the carbamate group and the pyridine ring itself.

Substitution at the Carbamate Group: The carbamate moiety can be targeted by nucleophiles, leading to the displacement of the 3-pyridyloxy group. smolecule.com This is a typical reaction for carbamates and other esters, proceeding through a tetrahedral intermediate.

Substitution on the Pyridine Ring: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated. The carbamate group plays a crucial role in directing such reactions. The O-carbamate functionality is a well-established directed metalation group (DMG). acs.org In a process known as Directed ortho-Metalation (DoM), a strong base (like an organolithium reagent) coordinates to the carbamate's oxygen and carbonyl group, facilitating the deprotonation of the adjacent C-2 or C-4 position on the pyridine ring. acs.org The resulting lithiated species is a potent nucleophile that can react with various electrophiles to introduce new substituents onto the ring with high regioselectivity. acs.org

Additionally, the pyridine ring can undergo nucleophilic aromatic substitution (SNAr) if further activated by strong electron-withdrawing groups or under specific reaction conditions that promote the displacement of a leaving group from the ring. researchgate.net

Reaction Type Site of Attack Reagents/Conditions Outcome
Nucleophilic Acyl SubstitutionCarbamoyl (B1232498) CarbonNucleophiles (e.g., amines, alkoxides)Replacement of the 3-pyridyloxy group. smolecule.com
Directed ortho-Metalation (DoM)C-2 or C-4 of Pyridine RingStrong base (e.g., RLi), then an Electrophile (E⁺)Regioselective substitution at the position ortho to the carbamate group. acs.org
Nucleophilic Aromatic Substitution (SNAr)C-atom on Pyridine RingNucleophile, requires activation or a leaving groupSubstitution of a group on the pyridine ring. researchgate.net

Structure Activity Relationship Sar Analysis and Rational Design

Conformational Analysis and Molecular Features

The carbamate (B1207046) group is a critical structural motif that significantly influences the conformational properties of the molecule. nih.gov Due to the delocalization of the nitrogen lone-pair electrons into the carbonyl group, the C–N bond possesses a partial double-bond character. nih.govacs.org This restricts free rotation around the bond, leading to the existence of two distinct planar rotamers (rotational isomers), generally referred to as syn and anti conformations. nih.gov

The energy barrier between these rotamers can be substantial, making them behave as distinct conformers at room temperature, which can be observed using techniques like NMR spectroscopy. acs.org The equilibrium between these syn and anti forms can be influenced by factors such as the nature of the substituents and the solvent environment. nih.gov For instance, hydrogen bonding can selectively stabilize one rotamer over the other. In N-phenylcarbamates, the rotational barrier is approximately 12.5 kcal/mol, demonstrating the conformational constraint imposed by this group.

Influence of Pyridine (B92270) Nucleus and Carbamate Moiety on Biological Activity

Both the pyridine nucleus and the carbamate moiety are essential pharmacophoric elements that contribute to the biological profiles of this class of compounds.

The pyridine ring is a prevalent feature in medicinal chemistry, often used as a bioisostere of a phenyl ring. Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets like enzyme active sites and receptors. wikipedia.org The polar nature of the pyridine ring also influences the solubility and pharmacokinetic properties of the molecule.

The carbamate moiety is also a key player in determining biological activity. It is structurally related to an amide and an ester, conferring good chemical and proteolytic stability. nih.gov This stability makes it a common surrogate for peptide bonds in drug design. nih.gov The carbamate group can engage in hydrogen bonding via its carbonyl oxygen and, in the case of primary or secondary carbamates, the N-H group. In many biologically active molecules, the carbamate group is designed to interact directly with the catalytic machinery of enzymes. For example, in cholinesterase inhibitors, the carbamate acts as a "slow substrate," leading to a transient, covalent inhibition of the enzyme, which is a well-established mechanism for this class of inhibitors. nih.govmdpi.com

Stereochemical Considerations in Activity Profiles

While pyridin-3-yl dimethylcarbamate (B8479999) is an achiral molecule, the introduction of chiral centers into its derivatives has a profound impact on their biological activity. Stereochemistry is a pivotal factor that governs the interaction between a small molecule and its typically chiral biological target, such as a receptor or enzyme.

The significance of stereoisomerism is clearly demonstrated in herbicidal analogs of pyridin-3-yl dimethylcarbamate. For naphthalen-l-yl[4-(trifluoromethyl)pyridin-3-yl]methyl N,N-dimethylcarbamate, a chiral derivative, the (-)-enantiomer shows significantly higher herbicidal activity than its (+)-enantiomer. affrc.go.jpjst.go.jp This indicates that the spatial arrangement of the substituents around the chiral carbon is critical for its interaction with the target enzyme, cytochrome-P450-dependent 14α-methyl demethylase. affrc.go.jp

This principle extends to other biologically active pyridine-containing compounds. In the field of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, stereochemistry dictates both potency and receptor subtype selectivity. wikipedia.org For example, studies on quinuclidine-based nAChR ligands revealed that enantiomers can have drastically different selectivity profiles; (R)-enantiomers were found to be selective for the α7 nAChR subtype, whereas their (S)-counterparts showed a preference for the α3β4 subtype. nih.gov The specific stereochemistry of the molecule ensures an optimal fit within the receptor's binding pocket, highlighting the importance of chiral considerations in the design of active compounds. nih.gov

Substituent Effects and Pharmacophore Identification

The modification of the this compound scaffold with various substituents allows for the fine-tuning of its biological activity and the identification of key pharmacophoric features.

Halogen atoms are common substituents in medicinal and agrochemical chemistry, and their inclusion on the pyridine ring can dramatically alter a compound's properties. The effect of a halogen can be twofold: it can serve as a hydrogen bond acceptor (or more accurately, participate in halogen bonding) and exert strong electronic effects.

In a series of agonists for the α4β2 nicotinic receptor, a halogen bond was observed to be critical for establishing a strong anchor between the ligand and the receptor subunits. The introduction of halogens to the pyridine ring of certain nAChR agonists has been shown to increase binding affinity. wikipedia.org Conversely, the strong electron-withdrawing nature of halogens like fluorine can decrease the electron density on the pyridine nitrogen, potentially weakening its ability to act as a hydrogen bond acceptor and thereby reducing biological activity in some contexts.

The table below illustrates the impact of halogen substitution on the herbicidal activity of selected pyridin-3-yl carbamate analogs against barnyard grass.

Data derived from studies on herbicidal carbamates. affrc.go.jp

In many bioactive carbamates, the core structure is connected to other functional groups via flexible alkyl linkers or substituted aromatic rings. The nature of these substituents is critical for optimizing interactions with the biological target.

Studies on N,N-dimethylcarbamate inhibitors of acetylcholinesterase (AChE) have shown that the length of an alkyl chain separating the carbamate from a dibenzylamino moiety significantly influences inhibitory activity. An optimal linker length allows the molecule to span different binding sites within the enzyme, such as the catalytic active site (CAS) and the peripheral anionic site (PAS).

The table below shows the effect of alkyl linker length on AChE inhibition for a series of N,N-dibenzylaminoalkyl N,N-dimethylcarbamates.

Data derived from studies on carbamate-based AChE inhibitors. affrc.go.jp

Substitutions on aromatic rings also play a key role. In the same series of AChE inhibitors, it was found that electron-withdrawing substituents on the benzyl (B1604629) rings reduced the inhibitory activity, suggesting that the electronic properties of this distal aromatic group are important for binding. affrc.go.jp

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for understanding SAR at a molecular level and for the rational design of new compounds. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations provide deep insights into how ligands like this compound and its analogs interact with their biological targets.

Molecular Docking studies are frequently used to predict the binding pose of a ligand within the active site of a receptor or enzyme. For example, docking of carbamate derivatives into the active site of AChE has helped to visualize how these molecules can simultaneously interact with both the CAS and PAS, explaining their mechanism of inhibition. Similarly, docking analogs into homology models of nAChR subtypes has provided rationale for observed binding affinities and functional activities. researchgate.net

3D-QSAR models correlate the biological activity of a series of compounds with their 3D molecular properties (e.g., steric and electrostatic fields). This approach has been successfully applied to α4β2 nicotinic ligands to distinguish the molecular features responsible for high binding affinity from those that drive agonist behavior and receptor activation. mdpi.com

Molecular Dynamics (MD) simulations and other computational chemistry methods like Density Functional Theory (DFT) can be used to study the conformational preferences of ligands and the dynamic nature of ligand-receptor interactions. These methods can reveal how the binding of a ligand may induce conformational changes in the target protein, a critical aspect of its mechanism of action. wikipedia.org

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations have been instrumental in elucidating its binding mode within the active sites of its protein targets, primarily the nicotinic acetylcholine receptors (nAChRs).

Research into analogs of this compound, such as 3-(dimethylamino)butyl dimethylcarbamate (DMABC), has utilized homology models of the α4β2 nAChR subtype to understand ligand-receptor interactions. nih.gov These studies are crucial because the three-dimensional structures of many nAChR subtypes have not been fully resolved. The simulations suggest that the binding of these carbamate ligands occurs at the interface between the α4 and β2 subunits. nih.gov

The key interactions that stabilize the ligand within the binding pocket typically involve:

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a critical hydrogen bond acceptor. This interaction is a hallmark of many nicotinic ligands, where the pyridine nitrogen forms a hydrogen bond with a key amino acid residue or a water molecule within the binding site. acs.org

Cation-π Interactions: The positively charged nitrogen in the protonated pyridine ring can engage in strong cation-π interactions with aromatic residues in the binding pocket, such as tryptophan (Trp) and tyrosine (Tyr), which are known to line the agonist binding site of nAChRs.

Docking studies on elongated analogs of related compounds did not show a size limitation that would be expected if the ligand were confined to a small pocket. Instead, the data supported a binding model where parts of the molecule extend into the interfacial cleft between the receptor subunits. nih.gov This finding suggests opportunities for designing new partial agonists by modifying the ligand structure to better occupy this extended space. nih.gov

To validate these computational models, docking simulations are often complemented with binding assays using acetylcholine-binding proteins (AChBPs), which are soluble homologues of the extracellular domain of nAChRs. Analogs showed preferential binding to Lymnaea stagnalis ACh-binding protein (Ls-AChBP) over Aplysia californica ACh-binding protein (Ac-AChBP), further supporting the proposed binding mode. nih.gov

Table 1: Summary of Predicted Interactions for Nicotinic Ligands at the α4β2 nAChR Binding Site
Interaction TypeLigand Moiety InvolvedPotential Interacting Residues/FeaturesReference
Hydrogen Bond (Acceptor)Pyridine NitrogenResidue backbone NH groups (e.g., TrpB), Water molecule acs.org
Cation-π InteractionProtonated Pyridine RingAromatic side chains (Trp, Tyr) nih.gov
Van der Waals / HydrophobicDimethylcarbamate Group, Pyridine RingNonpolar residues in the binding cleft nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity. For nicotinic ligands like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly valuable.

These studies build a computational model by aligning a series of related compounds and calculating their steric and electrostatic fields. The resulting models can predict the affinity of new compounds and provide a 3D visualization of which structural features are favorable or unfavorable for activity.

A comprehensive 3D-QSAR study on a large set of 206 nicotinic agonists produced a robust CoMFA model with high statistical significance. nih.gov The model demonstrated good predictive power, indicating its utility in forecasting the binding affinity of novel ligands. nih.gov The contour maps generated from this model revealed that steric bulk was a major factor modulating receptor affinity, with detrimental effects observed in specific regions around the ligand. nih.gov

Another 3D-QSAR study focusing on ligands for the α4β2 nAChR subtype also yielded a highly predictive model. acs.org The analysis highlighted the importance of specific interactions for high affinity:

Favorable Electrostatic Interactions: The model showed regions where positive electrostatic potential is favorable, corresponding to the location of the protonated amine and the pyridine nitrogen, emphasizing the importance of hydrogen bonding. acs.org

Favorable Steric Interactions: Green-colored contours in the CoMFA maps indicated regions where steric bulk is beneficial, suggesting that substituents could be added to improve van der Waals contacts with the receptor. acs.org

Unfavorable Steric Interactions: Yellow-colored contours marked areas where steric bulk is detrimental to binding affinity, providing clear guidance on where not to modify the molecular structure. nih.gov

These QSAR models serve as powerful tools for rational drug design. By interpreting the contour maps, chemists can design new analogs of this compound with modifications predicted to enhance binding affinity and selectivity for the desired nAChR subtype. uni-duesseldorf.de

Future Perspectives and Emerging Research Avenues for Pyridin 3 Yl Dimethylcarbamate

Development of Multifunctional Chemical Entities for Complex Diseases

The concept of "one molecule, multiple targets" is a guiding principle in modern drug discovery, particularly for complex multifactorial diseases like Alzheimer's. The strategy involves creating single chemical entities that can modulate several biological targets involved in the disease's progression. heraldopenaccess.us Pyridin-3-yl dimethylcarbamate (B8479999) is structurally related to a class of compounds known as cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. smolecule.com Pyridostigmine (B86062), a well-known cholinesterase inhibitor, contains a pyridinyl carbamate (B1207046) core. Pyridin-3-yl dimethylcarbamate itself is recognized as a key impurity in the pharmaceutical manufacturing of pyridostigmine bromide. smolecule.com

The development of hybrid molecules that combine the cholinesterase-inhibiting features of the pyridinyl carbamate structure with other pharmacologically active fragments is a promising research avenue. heraldopenaccess.us The goal is to design multifunctional agents that, in addition to inhibiting acetylcholinesterase (AChE), might also target butyrylcholinesterase (BChE), prevent the aggregation of amyloid-beta (Aβ) plaques, chelate metal ions, or possess antioxidant properties. heraldopenaccess.usacs.org For instance, researchers have successfully created hybrids of tacrine (B349632) and donepezil (B133215) with other bioactive entities to produce compounds with enhanced efficacy and a broader therapeutic window for Alzheimer's treatment. heraldopenaccess.usresearchgate.net The pyridine (B92270) scaffold is a valuable component in this multi-target approach, and future research may focus on creating novel this compound derivatives with precisely engineered multifunctional profiles. mdpi.comtandfonline.com

Table 1: Examples of Multifunctional Drug Design Strategies for Alzheimer's Disease

Hybrid Compound ConceptTarget 1Target 2Potential Benefit
Tacrine-β-carboline heterodimersAcetylcholinesterase (AChE)Amyloid-β (Aβ) aggregationSymptomatic relief and disease modification heraldopenaccess.us
Donepezil-Curcumin hybridsAcetylcholinesterase (AChE)Oxidative stressNeuroprotection and cognitive enhancement mdpi.com
Indoline-Carbamate derivativesAcetylcholinesterase (AChE)Butyrylcholinesterase (BuChE) / Oxidative stressBroader cholinesterase inhibition and antioxidant effects acs.org
Rhein-Huprine hybridsAcetylcholinesterase (AChE)BACE-1 / Aβ42 aggregationInhibition of amyloid precursor protein processing mdpi.com

Novel Therapeutic Strategies and Drug Discovery Initiatives

Beyond its connection to cholinesterase inhibition, this compound is being investigated for its potential in other therapeutic areas, driving new drug discovery initiatives. smolecule.comchemimpex.com

One of the most significant emerging applications is in cancer immunotherapy . The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. smolecule.com By inhibiting IDO1, this compound could potentially enhance the body's immune response against cancer cells. This positions it as a candidate for further investigation in the development of novel cancer treatments. smolecule.com

In the realm of neuroprotection , research into aromatic carbamates has revealed their ability to confer neuroprotective activity by enhancing autophagy and inducing the anti-apoptotic protein Bcl-2. aub.edu.lb This suggests that derivatives of this compound could be explored for treating neurodegenerative disorders beyond Alzheimer's disease.

Furthermore, compounds containing the pyridin-3-yloxy moiety, which is structurally related to this compound, have been identified as potent and selective modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov These modulators have shown significant anti-inflammatory activity in preclinical models, opening up possibilities for treating inflammatory disorders. nih.gov The versatility of the pyridine ring and the carbamate group makes them valuable building blocks in the synthesis of new therapeutic agents. chemimpex.comacs.org

Advancements in Sustainable Agricultural Chemistry and Crop Protection

In the field of agrochemicals, this compound has demonstrated herbicidal properties. smolecule.com It is reported to act against various weeds by inhibiting essential metabolic pathways, such as the biosynthesis of sterols, which are crucial for plant growth. This positions the compound as a potential lead for the development of new herbicides. smolecule.com

However, the pursuit of new agricultural chemicals is increasingly governed by the principles of sustainability. The pyridine chemical structure is central to the neonicotinoid class of insecticides. farmlandbirds.netmdpi.com While effective, neonicotinoids have faced scrutiny due to their environmental impact, particularly on non-target organisms like pollinators and aquatic invertebrates. acs.orgxerces.orgnih.gov These insecticides are water-soluble and can persist in soil and water, leading to widespread environmental contamination. xerces.orgnih.gov

Therefore, future research in this area must focus on creating highly selective and biodegradable crop protection agents. The challenge lies in designing pyridinyl carbamate derivatives that are effective against target pests or weeds while exhibiting minimal off-target effects and a favorable environmental profile. This involves a "green chemistry" approach to agrochemical design, prioritizing environmental safety alongside efficacy.

Table 2: Environmental Considerations for Pyridine-Based Agrochemicals

Compound ClassPrimary UseKey Environmental ConcernResearch Direction
NeonicotinoidsInsecticidesHigh toxicity to pollinators (e.g., bees), aquatic invertebrates; soil and water contamination. farmlandbirds.netxerces.orgDevelopment of safer, more selective, and biodegradable alternatives.
This compoundHerbicides (potential)Potential for non-target effects and environmental persistence needs thorough evaluation.Design of derivatives with improved environmental safety profiles.

Biotechnological and Enzymatic Applications

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and efficient alternative to traditional chemical synthesis. A significant emerging application for carbamates is their synthesis using enzymatic methods. nih.govresearchgate.net

Researchers have successfully utilized enzymes, particularly promiscuous esterases and acyltransferases, for the synthesis of various carbamate compounds in aqueous media. nih.govresearchgate.net For example, the esterase from Pyrobaculum calidifontis (PestE) has been shown to efficiently convert a range of amines and carbonates into their corresponding carbamate products with high yields. nih.govresearchgate.net Similarly, immobilized lipase (B570770) B from Candida antarctica has been used in chemo-enzymatic flow processes to synthesize carbamate derivatives of natural phenols. unimi.it

These biocatalytic methods present several advantages over conventional chemical synthesis, including:

Milder reaction conditions: Reactions are typically performed in water at ambient temperature and pressure.

Higher selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of unwanted byproducts.

Environmental sustainability: The use of water as a solvent and biodegradable catalysts aligns with the principles of green chemistry. researchgate.netresearchgate.net

Future research will likely focus on expanding the toolbox of enzymes capable of carbamate synthesis, optimizing reaction conditions for industrial-scale production, and applying these methods to create novel carbamate-based molecules, including derivatives of this compound, for pharmaceutical and agricultural applications. researchgate.netpnas.org

Patent Landscape Analysis of Related Compounds

The patent landscape provides valuable insights into the strategic research and development priorities of pharmaceutical and agrochemical industries. researchgate.net An analysis of patents related to pyridinyl carbamates reveals significant activity, underscoring the perceived value of this chemical scaffold.

Patents in this area cover a wide range of applications, from novel therapeutic agents to improved agrochemicals. For instance, patents exist for pyridyl-carbamate derivatives designed as biocides for controlling harmful organisms in agriculture. google.com In the pharmaceutical sector, patenting is a critical step in protecting intellectual property and securing investment for the long and costly process of drug development. researchgate.net

The analysis of patent databases, such as SureChEMBL, allows researchers to identify trends in drug discovery, map out competitive landscapes, and find opportunities for innovation. researchgate.netbiorxiv.org For compounds related to this compound, the patent landscape is likely to show a focus on:

Novel compositions of matter for multifunctional drugs targeting diseases like Alzheimer's. biorxiv.org

New formulations of pyridine-based compounds for crop protection.

Innovative synthetic processes, including chemo-enzymatic methods. unimi.it

The use of intelligent agents and machine learning tools is becoming increasingly important for navigating the complex and extensive data in patent literature, helping to accelerate the discovery and development of new chemical entities. arxiv.org

Q & A

Basic: How can the molecular structure of Pyridin-3-yl dimethylcarbamate be determined experimentally?

Methodological Answer:
The molecular structure can be elucidated using spectroscopic techniques (NMR, IR, mass spectrometry) and X-ray crystallography. For crystallographic analysis, single-crystal X-ray diffraction is performed using software like SHELX . Key steps include:

  • Crystallization : Dissolve the compound in a solvent (e.g., ethanol) and allow slow evaporation.
  • Data Collection : Use a diffractometer to measure reflection intensities.
  • Refinement : Apply SHELXL for structure refinement, ensuring R-factors < 5% for high accuracy .
  • Validation : Cross-verify bond lengths and angles with computational models (e.g., DFT).

Basic: What is the role of this compound as a pharmaceutical reference standard?

Methodological Answer:
This compound is a United States Pharmacopeia (USP) Reference Standard (Impurity A of Pyridostigmine Bromide) . It is used to:

  • Calibrate Instruments : Validate HPLC/UV or LC-MS methods for impurity profiling.
  • Quantify Limits : Establish thresholds per ICH Q3B guidelines (e.g., ≤ 0.1% w/w for unspecified impurities).
  • Ensure Batch Consistency : Compare retention times and spectral data across drug batches .

Advanced: How can researchers detect and quantify this compound as an impurity in Pyridostigmine Bromide formulations?

Methodological Answer:
Analytical Workflow :

Sample Preparation : Extract impurities using a methanol-water (70:30) solvent system.

Chromatography : Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile).

Detection : LC-MS in positive ion mode (m/z 167.1 for [M+H]+) .

Validation Parameters :

  • Linearity : 0.05–1.0 µg/mL (R² ≥ 0.995).
  • LOD/LOQ : 0.02 µg/mL and 0.05 µg/mL, respectively.

Cross-Validation : Compare with USP-certified reference materials .

Advanced: How should stability studies be designed to assess this compound under stress conditions?

Methodological Answer:
Stress Testing Protocol :

Condition Parameters Analytical Method
Thermal 40°C, 75% RH, 4 weeksHPLC-PDA for degradation
Photolytic 1.2 million lux-hours UV exposureLC-MS for photoproducts
Hydrolytic pH 1.2 (HCl) and pH 10.0 (NaOH), 70°CNMR to identify hydrolysis
Key Metrics : Degradation products ≥ 0.5% require identification per ICH Q1A guidelines.

Advanced: How does this compound compare structurally and reactively to other carbamate analogs?

Methodological Answer:
Comparative Analysis Framework :

  • Structural Analogues : Compare with Pirimicarb (dimethylcarbamate pyrimidine derivative) and Benzyl carbamates .
  • Reactivity Studies :
    • Hydrolysis Rates : Use kinetic assays (pH 7.4 buffer, 37°C) to measure half-life.
    • Enzymatic Interactions : Test acetylcholinesterase inhibition (Ellman’s assay) vs. Pyridostigmine Bromide.
  • Computational Modeling : Perform QSAR or docking studies to predict bioactivity differences .

Advanced: How can contradictory data on solubility or stability be resolved?

Methodological Answer:
Troubleshooting Steps :

Controlled Replication : Standardize solvents (e.g., USP-grade methanol) and humidity conditions .

Multi-Technique Validation :

  • Solubility : Use shake-flask method vs. HPLC solubility parameter (HSPiP software).
  • Polymorphism : Conduct PXRD to detect crystalline vs. amorphous forms.

Interlaboratory Studies : Collaborate to identify systemic variability (e.g., column batch effects).

Advanced: What metabolic pathways involve this compound, and how are they studied?

Methodological Answer:
In Vitro Metabolism Protocol :

Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH cofactor.

Metabolite Profiling : Use LC-QTOF-MS to identify phase I (hydrolysis) and phase II (glucuronidation) products.

Enzyme Kinetics : Calculate Vmax and Km for carboxylesterase-mediated hydrolysis.

Cross-Species Comparison : Test rodent vs. human microsomes to predict translational relevance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.